

LC-MS/MS method for Enalapril N-Glucuronide quantification in plasma

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Compound of Interest

Compound Name: *Enalapril N-Glucuronide*

Cat. No.: *B13861040*

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Application Note: High-Sensitivity Quantification of **Enalapril N-Glucuronide** in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of **Enalapril N-Glucuronide**, a Phase II conjugate of the ACE inhibitor Enalapril. While Enalapril is primarily hydrolyzed to its active metabolite Enalaprilat, the direct glucuronidation of the parent drug (or its presence as a synthesis impurity) represents a critical analytical challenge due to the compound's polarity and potential for in-source fragmentation (ISF).

This protocol prioritizes metabolite stability and chromatographic resolution. We utilize a "dilute-and-shoot" approach optimized with protein precipitation to minimize hydrolysis, coupled with a specific LC gradient designed to separate the glucuronide from the parent drug, preventing over-estimation of Enalapril due to ISF.

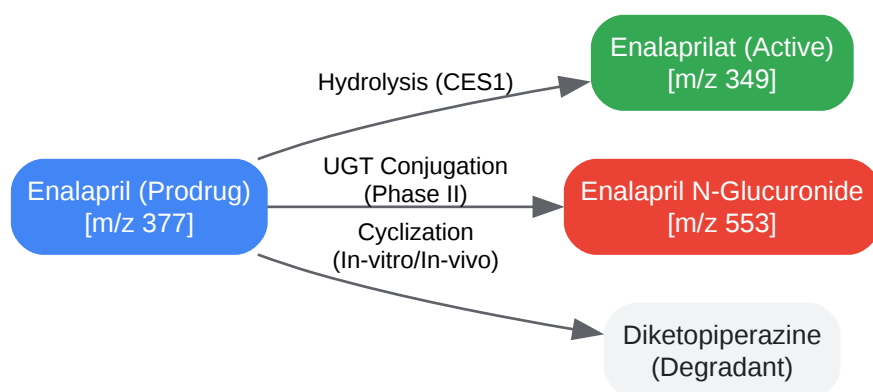
Scientific Context & Metabolic Pathway

2.1 The Analytical Challenge Enalapril is a prodrug containing a secondary amine and a carboxylic acid.[1] While the primary metabolic route is hepatic hydrolysis to Enalaprilat (via

carboxylesterase 1), direct conjugation can occur.

- Target Analyte: **Enalapril N-Glucuronide** (Polar, labile).
- Major Interferent: Enalapril (Parent).[2][3][4][5]
- Critical Risk: In-Source Fragmentation (ISF). Glucuronides are thermally labile. In the ESI source, **Enalapril N-Glucuronide** (553) can lose the glucuronic acid moiety (Da), appearing as Enalapril (377). If these two co-elute, the metabolite signal will be falsely attributed to the parent drug, compromising PK data accuracy.

2.2 Metabolic Pathway Visualization The following diagram illustrates the relationship between the parent, the active metabolite, and the target glucuronide.



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Caption: Metabolic fate of Enalapril showing the parallel pathways of hydrolysis (activation) and glucuronidation (clearance/impurity).[1]

Method Development Strategy

Sample Preparation: Preventing Back-Conversion

Traditional Solid Phase Extraction (SPE) often requires acidic loading or drying steps that can promote the hydrolysis of N-glucuronides back to the parent.

- Selected Method: Protein Precipitation (PPT) with cold Methanol.
- Rationale: Methanol provides high recovery for polar metabolites. Keeping the temperature at 4°C inhibits enzymatic activity and chemical hydrolysis. We avoid acidification (e.g., Formic Acid) during extraction to maintain the stability of the N-glucuronide bond.

Chromatography: Resolving ISF

To mitigate the risk of In-Source Fragmentation, the glucuronide must be chromatographically separated from the parent.

- Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).
- Why? Standard C18 columns often elute glucuronides in the void volume (ion suppression zone). A polar-embedded phase retains the glucuronide longer, separating it from salts and the parent drug.

Detailed Experimental Protocol

Materials & Reagents

- Standards: Enalapril Maleate, **Enalapril N-Glucuronide** (Custom synthesis or impurity standard), Enalapril-d5 (Internal Standard).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
- Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow

- Thawing: Thaw plasma samples on wet ice (approx. 4°C). Do not use a water bath.
- Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
- IS Addition: Add 10 µL of Internal Standard working solution (Enalapril-d5, 500 ng/mL in 50% MeOH). Vortex gently (5 sec).
- Precipitation: Add 200 µL of ice-cold Methanol (stored at -20°C).

- Note: Using 100% MeOH is preferred over ACN for glucuronide solubility.
- Vortex: Vortex vigorously for 1 min.
- Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.
- Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of Mobile Phase A (0.1% FA in Water).
 - Crucial Step: Diluting the organic supernatant with water improves peak shape for early-eluting polar compounds.
- Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

- System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).
- Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.^[4]
- Mobile Phase A: 0.1% Formic Acid in Water.^{[6][7]}
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Hold (Trapping polar analyte)
0.50	5	End Loading
3.50	45	Gradient Ramp (Elute Glucuronide then Parent)
3.60	95	Wash
4.50	95	End Wash
4.60	5	Re-equilibration
6.00	5	Stop

Mass Spectrometry Parameters (ESI Positive):

- Source: Electrospray Ionization (ESI+).
- Spray Voltage: 4500 V.
- Source Temp: 500°C.
- Curtain Gas: 30 psi.
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

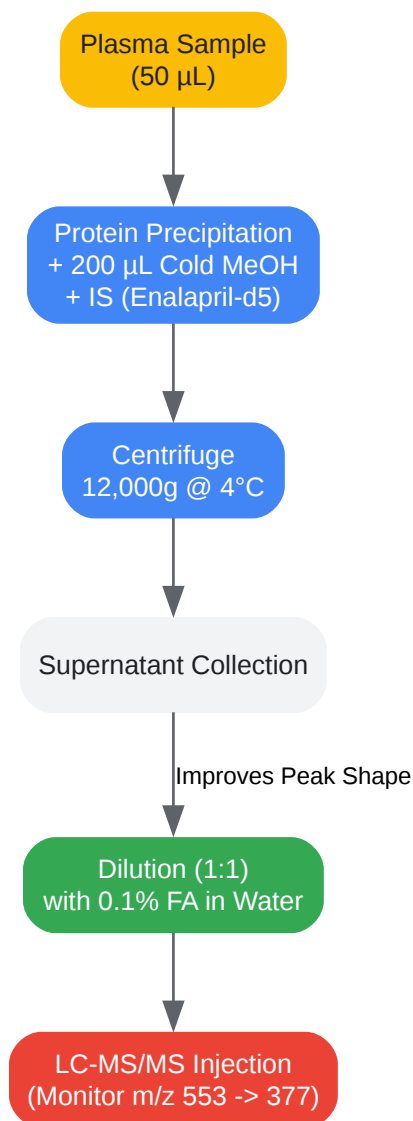
MRM Transitions:

Analyte	Precursor ()	Product ()	Role	Collision Energy (V)
Enalapril N-Glucuronide	553.2	377.2	Quantifier (Loss of Gluc)	20
Enalapril N-Glucuronide	553.2	234.2	Qualifier	35
Enalapril (Parent)	377.2	234.2	Monitor (ISF Check)	25
Enalapril-d5 (IS)	382.2	239.2	Internal Standard	25

Note: The 553.2

377.2 transition corresponds to the neutral loss of the glucuronic acid moiety (176 Da), a characteristic fragmentation for glucuronides.

Workflow Visualization



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Caption: Optimized "Cold-Methanol" extraction workflow to preserve labile glucuronide conjugates.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following specific validation tests are required for this method:

6.1 In-Source Fragmentation (ISF) Check

- Protocol: Inject a pure standard of **Enalapril N-Glucuronide** (without parent).

- Monitor: The MRM channel for the Parent (377 ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

234).[8][10][11]

- Acceptance: If a peak appears in the Parent channel at the retention time of the Glucuronide, ISF is occurring. The chromatographic resolution () between the Glucuronide (early eluting) and Parent (late eluting) must be to ensure the ISF signal does not interfere with the actual Parent quantification.

6.2 Stability Assessment

- Bench-top Stability: Assess stability of the glucuronide in plasma at room temperature vs. wet ice. N-glucuronides are generally more stable than acyl-glucuronides, but pH sensitivity remains.
- Freeze-Thaw: Limit to 3 cycles.

References

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